Cas no 2229184-85-2 (3-amino-3-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-ol)

3-Amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol is a specialized heterocyclic compound featuring a cyclobutane core substituted with an amino group and a hydroxyl group, as well as a 2-isopropoxypyridine moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl functional groups enhances its versatility as a building block for further derivatization, while the isopropoxy-substituted pyridine ring may contribute to improved solubility and bioavailability. Its rigid cyclobutane scaffold offers conformational constraints, making it valuable for designing biologically active molecules with targeted properties. The compound is suitable for research applications requiring precise molecular frameworks.
3-amino-3-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-ol structure
2229184-85-2 structure
Product Name:3-amino-3-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-ol
CAS No:2229184-85-2
MF:C12H18N2O2
MW:222.283523082733
CID:5971253
PubChem ID:165708261
Update Time:2025-06-14

3-amino-3-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-ol
    • 2229184-85-2
    • EN300-1772806
    • 3-amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol
    • Inchi: 1S/C12H18N2O2/c1-8(2)16-11-5-3-4-10(14-11)12(13)6-9(15)7-12/h3-5,8-9,15H,6-7,13H2,1-2H3
    • InChI Key: LBYSJUXGNMSDOF-UHFFFAOYSA-N
    • SMILES: OC1CC(C2C=CC=C(N=2)OC(C)C)(C1)N

Computed Properties

  • Exact Mass: 222.136827821g/mol
  • Monoisotopic Mass: 222.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 68.4Ų

3-amino-3-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1772806-0.05g
3-amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol
2229184-85-2
0.05g
$1793.0 2023-09-20
Enamine
EN300-1772806-0.1g
3-amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol
2229184-85-2
0.1g
$1879.0 2023-09-20
Enamine
EN300-1772806-0.25g
3-amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol
2229184-85-2
0.25g
$1964.0 2023-09-20
Enamine
EN300-1772806-0.5g
3-amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol
2229184-85-2
0.5g
$2049.0 2023-09-20
Enamine
EN300-1772806-1.0g
3-amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol
2229184-85-2
1g
$2134.0 2023-06-03
Enamine
EN300-1772806-2.5g
3-amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol
2229184-85-2
2.5g
$4183.0 2023-09-20
Enamine
EN300-1772806-5.0g
3-amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol
2229184-85-2
5g
$6190.0 2023-06-03
Enamine
EN300-1772806-10.0g
3-amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol
2229184-85-2
10g
$9177.0 2023-06-03
Enamine
EN300-1772806-1g
3-amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol
2229184-85-2
1g
$2134.0 2023-09-20
Enamine
EN300-1772806-5g
3-amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol
2229184-85-2
5g
$6190.0 2023-09-20

Additional information on 3-amino-3-6-(propan-2-yloxy)pyridin-2-ylcyclobutan-1-ol

Comprehensive Overview of 3-amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol (CAS No. 2229184-85-2)

The compound 3-amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol (CAS No. 2229184-85-2) is a structurally unique molecule that has garnered significant interest in pharmaceutical and chemical research. Its molecular framework combines a cyclobutane ring with a pyridine moiety, linked via an isopropoxy group. This configuration imparts distinct physicochemical properties, making it a valuable intermediate in drug discovery and material science. Researchers are particularly intrigued by its potential applications in kinase inhibition and central nervous system (CNS) targeting, aligning with current trends in precision medicine.

In recent years, the demand for heterocyclic compounds like 3-amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol has surged due to their versatility in small-molecule therapeutics. A common query in scientific forums is: "How does the amino-cyclobutanol core influence bioavailability?" Studies suggest that the hydrogen-bonding capacity of the amino and hydroxyl groups enhances solubility, while the rigid cyclobutane structure improves metabolic stability. These attributes are critical for optimizing drug-likeness, a hot topic in AI-driven drug design platforms.

The synthesis of CAS No. 2229184-85-2 often involves Pd-catalyzed cross-coupling reactions, a method frequently searched in organic chemistry databases. Environmental considerations have also prompted investigations into green chemistry alternatives, such as microwave-assisted synthesis, which reduces reaction times and energy consumption. This aligns with the broader industry shift toward sustainable manufacturing, a priority for regulatory bodies and investors alike.

Another area of exploration is the compound's role in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation. The pyridine segment of 3-amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol can serve as a ligand anchor, enabling the recruitment of E3 ubiquitin ligases. This application has sparked debates on selectivity versus efficacy in next-generation therapeutics, a recurring theme in biopharma conferences.

From an analytical perspective, CAS No. 2229184-85-2 exhibits characteristic NMR shifts and mass spectral patterns, which are frequently documented in open-access chemical repositories. Researchers often inquire about "the impact of solvent polarity on its conformational dynamics", highlighting the need for advanced computational modeling tools. Such data is invaluable for QSAR (Quantitative Structure-Activity Relationship) studies, a cornerstone of rational drug development.

In summary, 3-amino-3-[6-(propan-2-yloxy)pyridin-2-yl]cyclobutan-1-ol represents a multifaceted compound with broad implications across medicinal chemistry and material science. Its structural features and functional groups continue to inspire innovations in high-throughput screening and molecular engineering, addressing key challenges in personalized medicine and sustainable technology.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.